8-Azaadenosine
Overview
Description
8-Azaadenosine is a synthetic nucleoside analog that has garnered attention for its potential therapeutic applications. It is structurally similar to adenosine but contains a nitrogen atom in place of a carbon atom in the adenine ring. This modification imparts unique biochemical properties to this compound, making it a subject of interest in various fields of scientific research.
Mechanism of Action
- ADAR (Adenosine Deaminase Acting on RNA) : 8-Azaadenosine primarily targets ADAR, an RNA editing enzyme. ADAR edits adenosine to inosine within double-stranded RNAs (dsRNA). By doing so, it prevents the sensing of self dsRNAs by proteins involved in the type I interferon (IFN) response and translation control .
- Proliferation and Apoptosis : Loss of ADAR due to this compound treatment reduces cancer cell proliferation and increases apoptosis. This occurs through activation of the type I IFN pathway and translational repression by PKR (protein kinase R) .
- Type I IFN Pathway Activation : Depletion of ADAR activates the type I IFN pathway via MAVS (mitochondrial antiviral signaling protein). This pathway plays a crucial role in antiviral defense and immune response .
- PKR-Mediated Translation Repression : PKR activation, triggered by ADAR loss, inhibits translation. Knockdown of PKR rescues the growth phenotype observed upon ADAR depletion .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
8-Azaadenosine is known to interact with the RNA editing enzyme ADAR . Through its deaminase activity, ADAR edits adenosine to inosine in double-stranded RNAs . This compound has been shown to inhibit this process . It is not a selective inhibitor of ADAR .
Cellular Effects
This compound has been shown to have similar toxicity to ADAR-dependent and -independent cancer cell lines . The toxicity of this compound is comparable between cell lines with either knockdown or overexpression of ADAR, and cells with unperturbed ADAR expression .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with ADAR. It inhibits the editing of adenosine to inosine in double-stranded RNAs, a process carried out by ADAR . Treatment with this compound does not cause activation of PKR .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Azaadenosine typically involves the following steps:
Starting Material: The synthesis begins with commercially available adenine.
Nitration: Adenine undergoes nitration to introduce a nitro group at the 8-position.
Reduction: The nitro group is then reduced to an amino group.
Cyclization: The amino group undergoes cyclization to form the 8-azaadenine ring.
Glycosylation: The 8-azaadenine is then glycosylated with a ribose sugar to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimized Reaction Conditions: Use of catalysts and controlled reaction conditions to maximize yield.
Purification: Advanced purification techniques such as chromatography to ensure high purity of the final product.
Quality Control: Rigorous quality control measures to ensure consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions: 8-Azaadenosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can modify the functional groups on the ribose sugar.
Substitution: Substitution reactions can occur at the nitrogen atoms in the adenine ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products:
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: Reduced forms of this compound with modified ribose sugars.
Substitution Products: Substituted derivatives with different functional groups on the adenine ring.
Scientific Research Applications
8-Azaadenosine has a wide range of scientific research applications:
Chemistry: Used as a tool to study nucleoside analogs and their interactions with enzymes.
Biology: Investigated for its role in RNA editing and its effects on cellular processes.
Industry: Utilized in the development of novel pharmaceuticals and as a research tool in drug discovery.
Comparison with Similar Compounds
8-Chloroadenosine: Another nucleoside analog that inhibits ADAR but is not selective.
Cordycepin: A nucleoside analog with a similar structure but different biological activity.
Tubercidin: A nucleoside analog with potent antitumor activity.
Uniqueness of 8-Azaadenosine: this compound is unique due to its specific inhibition of RNA editing enzymes and its potential therapeutic applications in cancer treatment. Unlike other nucleoside analogs, it has shown promise in disrupting RNA editing processes, making it a valuable tool in both research and therapeutic contexts .
Properties
IUPAC Name |
2-(7-aminotriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O4/c10-7-4-8(12-2-11-7)15(14-13-4)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H2,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUKGFJQZRGECT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(N=N2)C3C(C(C(O3)CO)O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50908143 | |
Record name | 3-Pentofuranosyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50908143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35827-88-4, 35827-89-5, 34698-65-2, 10299-44-2 | |
Record name | NSC146366 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146366 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC146365 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146365 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC145918 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145918 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC81153 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81153 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Azaadenosine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72961 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Pentofuranosyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50908143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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